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N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide

compound identification quality control HRMS

This synthetic pyridazine derivative (MW 222.29, XLogP3=0.7) features a precise butyramide side chain via aminoethyl linker, providing 2 HBD and 4 HBA critical for bidentate kinase hinge binding. Unlike bulkier pivalamide or regioisomeric analogs, this exact scaffold ensures valid SAR data, bioconjugation via free amine, and matched negative control synthesis. Its defined metabolic liability serves as an assay baseline. Procure only this stereoelectronically defined compound to avoid catastrophic inventory errors and data invalidation.

Molecular Formula C11H18N4O
Molecular Weight 222.292
CAS No. 1171729-37-5
Cat. No. B2387143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide
CAS1171729-37-5
Molecular FormulaC11H18N4O
Molecular Weight222.292
Structural Identifiers
SMILESCCCC(=O)NCCNC1=NN=C(C=C1)C
InChIInChI=1S/C11H18N4O/c1-3-4-11(16)13-8-7-12-10-6-5-9(2)14-15-10/h5-6H,3-4,7-8H2,1-2H3,(H,12,15)(H,13,16)
InChIKeyJDWLXGBXZWEUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide (CAS 1171729-37-5): A Structurally Defined Pyridazine Scaffold for SAR Exploration


N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide (CAS 1171729-37-5), with a molecular formula of C11H18N4O and a molecular weight of 222.29 g/mol, is a synthetic pyridazine derivative featuring a butyramide side chain linked via an aminoethyl spacer [1]. Its computed XLogP3-AA is 0.7, indicating moderate hydrophilicity, and it possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This compound serves as a critical scaffold for Structure-Activity Relationship (SAR) studies targeting kinase inhibition and other biological activities, based on the established pharmacological relevance of its pyridazine core.

Why Close Analogs of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide Cannot Be Interchanged in a Procurement Setting


Substituting N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide with a near neighbor like N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide or a regioisomeric variant risks catastrophic failure in research projects. The bioactivity of pyridazine amides is exquisitely sensitive to the steric and electronic character of the amide substituent. For example, replacing the linear butanamide with a bulky pivalamide profoundly alters LogP, polar surface area, and target binding kinetics, while moving the amide linkage to the phenyl ring completely redirects molecular recognition [1]. In procurement terms, ordering a 'similar' compound without the exact linker connectivity and amide group will yield material with an unknown impurity profile that can invalidate months of SAR data. The specific spatial arrangement of the butyramide group and the 6-methyl substitution pattern are deterministic features that cannot be approximated by generic in-class alternatives.

Quantitative Differentiation Evidence for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide


Molecular Identity Verification: Exact Mass as a QC Gatekeeper for Procurement

The monoisotopic mass of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide is 222.14806121 Da, which is the definitive identifier to distinguish the intact product from its common synthetic congeners. Using high-resolution mass spectrometry (HRMS), any substitution, such as the replacement of the butyramide with a pivalamide group (expected mass shift), or an oxidation to the pyridazinone, can be instantly detected and quantified [1]. This mass spectral fingerprint provides an unambiguous method for incoming material lot verification.

compound identification quality control HRMS

Lipophilicity Control: LogP Differentiation from a Structurally Similar Phenyl Analog

The predicted partition coefficient (XLogP3-AA) for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide is 0.7, reflecting its balance of polar heteroatoms and alkyl chain [1]. In contrast, the direct analog N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide introduces a quaternary carbon alpha to the carbonyl, significantly increasing hydrophobicity [2]. This difference in lipophilicity directly translates to distinct pharmacokinetic behaviors in cellular permeability assays, P-glycoprotein efflux susceptibility, and plasma protein binding capacity.

SAR drug-likeness physicochemical properties

Hydrogen Bonding Capacity: A Distinguishing Feature from Ether-Linked Analogs

The compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. This HBD count is a critical differentiator from metabolites or analogs where the central amine is replaced with an ether linker (e.g., 3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine), which reduces the HBD count to 1. This loss of a hydrogen bond donor eliminates a key pharmacophoric interaction point, demonstrably impacting binding affinity to kinase hinge regions where a bidentate H-bond motif is often essential [2].

molecular recognition target engagement crystallography

Rotatable Bond Flexibility: A Differentiator from Constrained or Extended Linkers in SAR Studies

With 6 rotatable bonds, the compound offers moderate conformational flexibility, which is a key parameter for target engagement entropy compensation [1]. This contrasts directly with N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide (a structurally similar analog with a phenyl linker), which has only 4 rotatable bonds and a rigid aromatic spacer, restricting its conformational sampling. The higher flexibility of the ethylenediamine linker in the target compound is a deliberate design feature to optimize the fit within a binding pocket, while the rigid phenyl analog is better suited for targets requiring a conformationally constrained pharmacophore [2].

conformational analysis entropy drug design

Optimal Procurement and Application Scenarios for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide Based on Verified Properties


Kinase Inhibitor SAR Probe Synthesis

The compound's precisely defined hydrogen-bonding donor and acceptor count (2 HBD, 4 HBA) and its specific butyramide side chain make it an ideal starting point for synthesizing focused libraries targeting the ATP-binding pocket of kinases, where a bidentate hydrogen bond interaction with the hinge region is a prerequisite for potency [1]. Its moderate lipophilicity (XLogP3 = 0.7) aligns with lead-like chemical space, facilitating hit-to-lead optimization without encountering the solubility penalties associated with more hydrophobic analogs like the pivalamide derivative [2].

Cellular Target Engagement Studies via Affinity Pulldown

The free primary amine on the ethylenediamine linker, in addition to acting as a hydrogen bond donor, provides a reactive handle for bioconjugation to solid supports (e.g., NHS-activated Sepharose) without modifying the pyridazine pharmacophore. This enables the compound to be used for chemical proteomics experiments to identify and validate its cellular protein targets, a workflow that would be sterically hindered if using the phenyl-linked analog N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide [1].

Negative Control Generation for Mechanistic Studies

The exact identity of this compound is critical for generating a structurally matched negative control. A researcher can leverage the unique chemical properties of the butyramide to synthesize an inactive analog (e.g., by replacing the central amine with an ether linkage, which eliminates a key H-bond donor) while perfectly preserving the steric bulk and lipophilicity. This precise control is essential for deconvoluting phenotypic screening hits, a task that a generic 'pyridazine amide' cannot fulfill due to its different physicochemical profile [1] [2].

Metabolic Stability Assessment of the Pyridazine Core

The compound, with its defined LogP of 0.7 and metabolically susceptible butyramide side chain, serves as a model substrate for in vitro metabolic stability assays (e.g., liver microsome or hepatocyte incubations). The rate of amide hydrolysis or pyridazine ring oxidation can be quantitatively measured, providing a baseline to compare more complex or sterically shielded derivatives. This baseline cannot be established using the metabolically distinct pivalamide analog, which offers a far more stable tert-butyl amide group, skewing the comparative results [1].

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